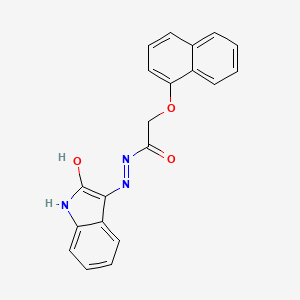

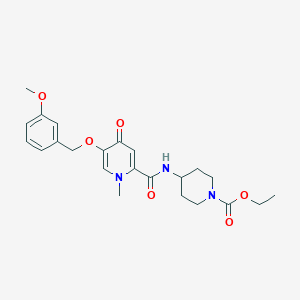

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” is a complex organic compound. It contains a naphthoxy group, an acetylhydrazidyl group, and an oxoindoline group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .

Molecular Structure Analysis

The molecular structure of a compound like “3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” would be complex due to the presence of multiple functional groups . These groups can interact with each other and with the surrounding environment in various ways, affecting the compound’s properties and behavior .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” would depend on its specific structure. These could include things like its melting point, boiling point, solubility, stability, and reactivity .

科学的研究の応用

Photoelectron Spectroscopy and Electronic States

The study of aromatic oxide radicals, including 1-naphthoxy and 2-naphthoxy, plays a crucial role in atmospheric, combustion, and interstellar chemistry . Researchers have employed photoelectron spectroscopy to investigate the ground and lowest energy excited states of these radicals. Notably, the unpaired electron in their ground states resides in a π orbital delocalized throughout the molecule. The first excited states exhibit more localized σ orbitals. Understanding these electronic states informs our knowledge of molecular reactivity and behavior.

Polymer Chemistry and Monomer Synthesis

The compound 4,4′-di(1-naphthoxy)benzophenone (DNOBN) serves as a monomer in the synthesis of novel poly(aryl ether ketone)s. By condensing 4,4′-difluorobenzophenone with 1-naphthol, researchers create this monomer, which contributes to the development of high-performance polymers . These polymers find applications in materials science, engineering, and advanced coatings.

Oxidation Reactions and Naphthoylindoles

3-(1-Naphthoyl)indole undergoes oxidation using various agents such as hydrogen peroxide (H₂O₂), chloric acid (HClO), and potassium permanganate (KMnO₄). The specific oxidation products depend on the chosen oxidizing agent and reaction conditions . Naphthoylindoles exhibit interesting properties and may have applications in medicinal chemistry or materials science.

Materials Science and Optoelectronics

Considering its conjugated system and aromaticity, 3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline might find use in optoelectronic devices. Researchers could explore its properties as a semiconductor, light-emitting material, or sensor component. Its absorption and emission spectra could be relevant for designing efficient devices.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-18(12-26-17-11-5-7-13-6-1-2-8-14(13)17)22-23-19-15-9-3-4-10-16(15)21-20(19)25/h1-11,21,25H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLDRWOIGCVQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)

![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)